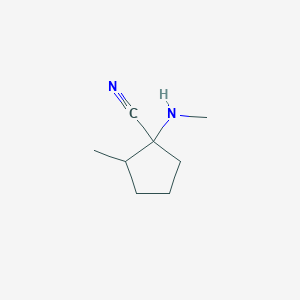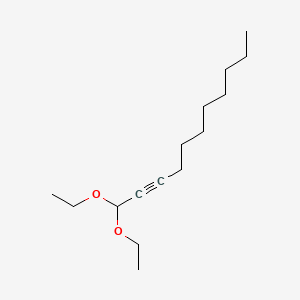
1,1-Diethoxyundec-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxyundec-2-yne is an organic compound with the molecular formula C15H28O2. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its systematic name, 2-Undecyne, 1,1-diethoxy-. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
1,1-Diethoxyundec-2-yne can be synthesized through several methods. One common synthetic route involves the reaction of undec-2-yne with diethyl ether in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve larger-scale reactions with optimized conditions to increase yield and purity .
Chemical Reactions Analysis
1,1-Diethoxyundec-2-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1,1-Diethoxyundec-2-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1-Diethoxyundec-2-yne involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1,1-Diethoxyundec-2-yne can be compared with other similar compounds, such as:
1,1-Diethoxydec-2-yne: Similar in structure but with a shorter carbon chain.
1,1-Diethoxydodec-2-yne: Similar in structure but with a longer carbon chain.
1,1-Diethoxyundec-3-yne: Similar in structure but with the triple bond located at a different position.
The uniqueness of this compound lies in its specific carbon chain length and the position of the triple bond, which can influence its reactivity and applications .
Properties
CAS No. |
84681-84-5 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1,1-diethoxyundec-2-yne |
InChI |
InChI=1S/C15H28O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h15H,4-12H2,1-3H3 |
InChI Key |
GRXUBRIOJWCPQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


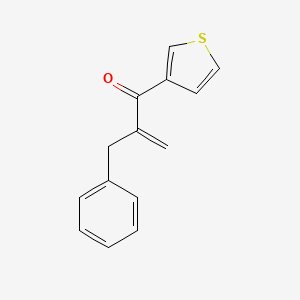
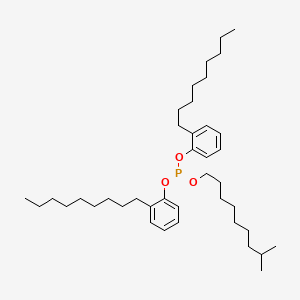
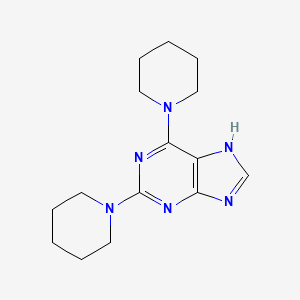

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
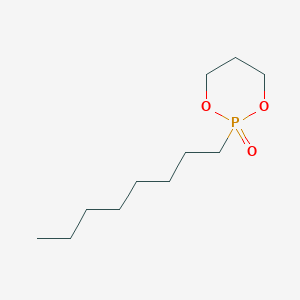
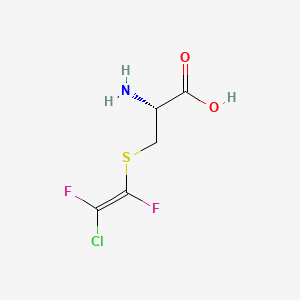
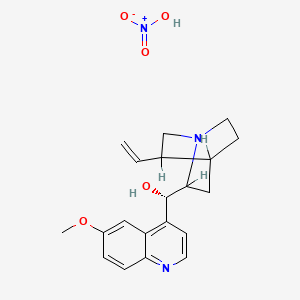
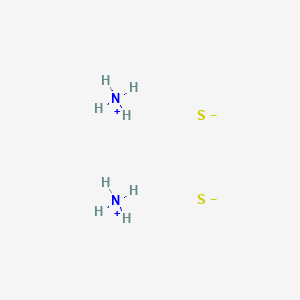
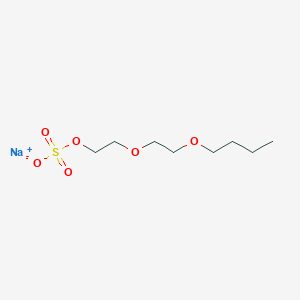
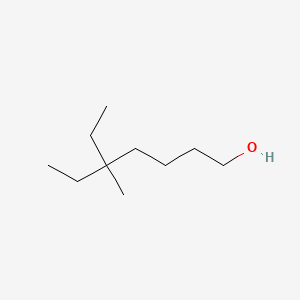

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
